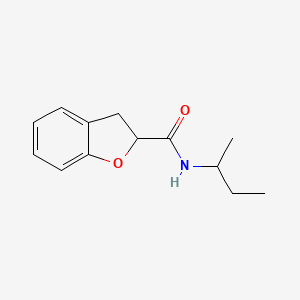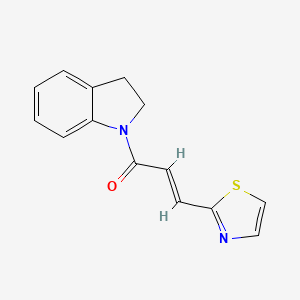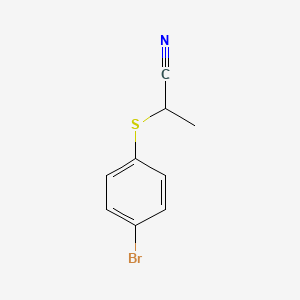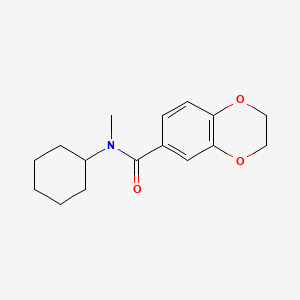![molecular formula C11H12ClN3S B7514411 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7514411.png)
3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole, also known as CMET, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in cells. In particular, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This inhibition can lead to the accumulation of reactive oxygen species, which can ultimately result in cell death.
Biochemical and Physiological Effects
Studies have shown that 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole can have various biochemical and physiological effects, depending on the concentration and duration of exposure. For example, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been shown to induce apoptosis (programmed cell death) in cancer cells, while also modulating the immune system by increasing the production of cytokines. Additionally, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One advantage of using 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole in lab experiments is its relatively low cost and ease of synthesis. Additionally, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has shown promising results in various studies, indicating its potential for further research. However, one limitation of using 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole is its potential toxicity, particularly at higher concentrations. Therefore, careful consideration must be given to the concentration and duration of exposure when using 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole in lab experiments.
将来の方向性
There are several potential future directions for research on 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole, as well as its potential applications in other fields such as agriculture and material science. Finally, more studies are needed to determine the safety and toxicity of 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole, particularly in vivo, in order to fully evaluate its potential as a therapeutic agent.
合成法
3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole is synthesized through a multi-step process that involves the reaction between 2-chloroethyl sulfide and 4-methyl-1,2,4-triazole-3-thiol. The resulting product is then treated with sodium hydroxide to form 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole.
科学的研究の応用
3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been shown to have fungicidal activity against various plant pathogens, making it a potential alternative to traditional fungicides. In medicine, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been studied for its potential as an anticancer agent, as well as its ability to modulate the immune system. In material science, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been investigated for its potential use in the synthesis of new materials.
特性
IUPAC Name |
3-[1-(2-chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-8(9-5-3-4-6-10(9)12)16-11-14-13-7-15(11)2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSAQAXHTKSECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)SC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7514333.png)
![2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7514334.png)




![N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7514388.png)

![N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide](/img/structure/B7514397.png)

![cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7514417.png)

![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7514426.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7514429.png)